![molecular formula C12H13FN4OS B5774078 N-(4-fluorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5774078.png)
N-(4-fluorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, including those similar to the target compound, often involves the reaction of specific isocyanates with amines or other nitrogen-containing heterocycles. For example, Shi et al. (2011) described the synthesis of a related compound by reacting 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, highlighting a common approach to synthesizing urea derivatives with complex heterocyclic structures (Shi, 2011).
Molecular Structure Analysis
The molecular structure of urea derivatives, including those similar to "N-(4-fluorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea", can be characterized using techniques like X-ray crystallography. The planar configuration of the urea group, often coplanar with adjacent thiadiazole and phenyl rings, is a notable feature, facilitating various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for their biological activity and interaction with biological targets (Shi, 2011).
Chemical Reactions and Properties
The reactivity of urea derivatives, including the target compound, can vary significantly depending on their substituent groups. For instance, the presence of a fluorophenyl group may influence the electron distribution across the molecule, affecting its reactivity towards nucleophiles or electrophiles. However, specific reactions pertaining to "N-(4-fluorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea" are not detailed in the available literature but can be inferred based on general knowledge of urea chemistry and fluorinated compounds.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity of urea derivatives are influenced by their molecular structure and intermolecular interactions. While specific data for "N-(4-fluorophenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea" are not available, related compounds exhibit characteristics typical of solid organic compounds, with solubility dependent on the nature of substituents and the solvent used. The crystallinity and melting points are determined by the strength of hydrogen bonding and molecular packing in the crystal lattice (Shi, 2011).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4OS/c1-2-3-10-16-17-12(19-10)15-11(18)14-9-6-4-8(13)5-7-9/h4-7H,2-3H2,1H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBVEBQWDADLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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